REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH:12]1([C:18](Cl)=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C(N(CC)CC)C>O1CCCC1>[CH:12]1([C:18]([NH:6][C:5]2[CH:7]=[CH:8][C:2]([F:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=2)=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1
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Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
17.9 g
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Type
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reactant
|
Smiles
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C1(CCCCC1)C(=O)Cl
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
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|
Quantity
|
12.1 g
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
is stirred for 3 hours at ambient temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent is distilled off
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Type
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ADDITION
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Details
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the residue is mixed with water
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts are dried over sodium sulphate
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Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |